(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid
Description
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(1-methylpyrazolo[4,3-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-7-2-5(8(12)13)3-9-6(7)4-10-11/h2-4,12-13H,1H3 |
InChI Key |
GYAPIZVBNHKKBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2C)N=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core
According to Dai et al., the pyrazolo[4,3-b]pyridine skeleton can be synthesized starting from appropriately substituted pyridine derivatives. The key intermediate is formed by oxidation and cyclization steps:
Optimized Reaction Conditions for Borylation
Urvashi et al. report optimized Suzuki–Miyaura coupling conditions applicable to pyrazolo[3,4-b]pyridines, which are closely related to the [4,3-b] isomer. These conditions can be adapted for the synthesis of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%) |
| Base | Cesium carbonate (Cs2CO3) (2.0 equiv.) |
| Solvent | 1,4-Dioxane : Water (3:1) |
| Temperature | 60 °C for initial coupling, 100 °C for subsequent arylation |
| Reaction Time | 1–4 hours depending on step |
| Yield Range | 62–98% for various boronic acids |
These conditions demonstrate high chemoselectivity and functional group tolerance, enabling efficient borylation or arylation at the 6-position of the pyrazolo-pyridine core.
Alternative Approaches
- Lithiation and Borylation: Directed lithiation at the 6-position followed by quenching with trialkyl borates can also yield the boronic acid after hydrolysis.
- Direct C–H Borylation: Emerging methods using iridium catalysts for direct C–H borylation on heterocycles may be applicable but require further optimization for this scaffold.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation and Cyanation | 3-Chloroperoxybenzoic acid, trimethylsilyl cyanide | Intermediate with nitrile group |
| 2 | Cyclization | Cyclization conditions (acid/base catalysis) | Formation of 1-methyl-pyrazolo[4,3-b]pyridine core |
| 3 | Halogenation | Halogenating agent (e.g., NCS, NIS) | 6-Halo-1-methyl-pyrazolo[4,3-b]pyridine |
| 4 | Suzuki–Miyaura Coupling or Borylation | Pd(OAc)2/dppf, Cs2CO3, bis(pinacolato)diboron or boronic acid, 1,4-dioxane/water, heat | Installation of boronic acid at 6-position |
Research Findings and Notes
- The Suzuki–Miyaura coupling is the most reliable and widely used method for installing the boronic acid group on the pyrazolo[4,3-b]pyridine scaffold.
- The choice of ligand and base critically affects the yield and selectivity; dppf and Cs2CO3 in dioxane/water mixtures provide superior results.
- Electron-rich and electron-deficient boronic acids both couple efficiently under optimized conditions.
- One-pot sequential coupling methods have been reported for diarylation but the single borylation step remains standard for boronic acid preparation.
- The boronic acid derivative is typically isolated as a stable solid suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boronic acid derivatives are commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Medicine: Research focuses on its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
The following table compares (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid with analogs differing in heterocyclic core or substituent positioning:
Key Observations :
- Heterocyclic Core Differences : The pyrazolo-pyridine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrrolo-pyridine (one nitrogen) or triazolo-pyridine (three nitrogen atoms). These differences influence Lewis acidity, solubility, and reactivity in cross-coupling reactions .
- Molecular Weight and Polarity : All analogs share similar molecular weights and hydrogen-bonding capacity, suggesting comparable solubility profiles in polar solvents.
Cross-Coupling Reactions :
Boronic acids are pivotal in Suzuki-Miyaura reactions for biaryl synthesis. The pyrazolo-pyridine derivative’s electronic environment may enhance stabilization of the boronate intermediate, though direct experimental data are lacking. Comparatively, triazolo analogs (e.g., [10]) could exhibit altered reactivity due to increased electron-withdrawing effects from the triazole ring .
Biological Activity
(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid is a boronic acid derivative notable for its unique pyrazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid is C7H8BN3O2, with a molecular weight of approximately 176.97 g/mol. The compound features a boronic acid functional group, which is significant for its reactivity and potential applications in organic synthesis and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BN3O2 |
| Molecular Weight | 176.97 g/mol |
| CAS Number | 2204252-93-5 |
Mechanisms of Biological Activity
The biological activity of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has been studied for its ability to inhibit various kinases, which are critical in cancer cell proliferation and survival. For instance, it has shown potential as an inhibitor of CLK (Clock) and ROCK (Rho-associated protein kinase), both implicated in cancer progression .
- Antitumor Effects : Research indicates that this compound exhibits significant antitumor activity against renal cancer and leukemia cell lines. It induces DNA damage and promotes cell cycle arrest, suggesting its potential as an anticancer agent .
- Mechanistic Studies : Studies have demonstrated that treatment with (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid leads to the upregulation of p-H2AX, a marker of DNA damage response. Additionally, it affects the cyclin D/Rb oncogenic pathway, further supporting its role in cancer therapy .
Case Studies
Several studies have evaluated the efficacy of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid:
- Study on Renal Cancer : In vitro studies showed that this compound effectively inhibits renal cancer cell growth through mechanisms involving apoptosis and cell cycle regulation. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
- Leukemia Cell Line Analysis : Similar effects were observed in leukemia cell lines where the compound induced cytotoxicity and inhibited cell proliferation. Flow cytometry revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .
Comparative Analysis with Related Compounds
Understanding the biological activity of (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid | C6H6BN3O2 | Different position of the boronic group |
| (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-YL)boronic acid | C7H8BN3O2 | Methyl substitution enhances solubility |
| (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid | C8H10BN3O2 | Dimethyl substitution may alter biological activity |
These comparisons illustrate how structural variations influence the biological properties and activities of boronic acid derivatives.
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid?
- Structural Features : The compound contains a pyrazolo[4,3-b]pyridine core with a methyl group at the 1-position and a boronic acid group at the 6-position. Its molecular formula is C₇H₈BN₃O₂ , and its SMILES string is
B(C1=CC2=C(C=NN2C)N=C1)(O)O. - Characterization Methods :
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (178.07823 [M+H]+) and adduct formation (e.g., [M+Na]+ at m/z 200.06017) .
- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 134.3 Ų for [M+H]+) via ion mobility spectrometry can validate structural conformation .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to confirm regiochemistry and boron coordination.
Q. What are common synthetic routes for (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid?
- Suzuki-Miyaura Cross-Coupling :
Precursor Preparation : Start with a halogenated pyrazolo[4,3-b]pyridine derivative (e.g., bromo or iodo analog).
Borylation : React with bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) .
Optimization : Adjust ligands (e.g., XPhos) and solvents (e.g., 1,4-dioxane/water mixtures) to enhance yield and purity .
Q. How does this compound compare to other pyridine-derived boronic acids in reactivity?
- Substituent Effects : The methyl group at the 1-position enhances steric hindrance, potentially reducing undesired side reactions in cross-coupling. Compared to phenylboronic acid, the pyridine core increases electron-deficient character, improving reactivity with electron-rich aryl halides .
- Functional Group Compatibility : The boronic acid group’s position allows selective coupling at the 6-position, avoiding interference from the pyrazole nitrogen .
Advanced Research Questions
Q. How to design experiments for optimizing Suzuki-Miyaura cross-coupling reactions using this compound?
- Experimental Variables :
- Aryl Halides : Test 4 options (e.g., bromo vs. iodo derivatives) for electronic and steric effects .
- Ligands : Screen 11 ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and improve turnover .
- Bases : Evaluate 7 bases (e.g., K₂CO₃, CsF) for solubility and reaction efficiency .
Q. How to resolve contradictions in predicted vs. experimental collision cross-section (CCS) values?
- Validation Strategies :
Ion Mobility Spectrometry (IMS) : Compare experimental CCS values (via drift-tube IMS) with computational predictions (e.g., 134.3 Ų for [M+H]+) to identify discrepancies .
Conformational Analysis : Use density functional theory (DFT) to model gas-phase conformers and refine CCS predictions .
Q. How to utilize this compound in glycoprotein capture and analysis?
- Mechanism : The boronic acid forms reversible diester bonds with 1,2- or 1,3-cis diols on glycoproteins .
- Methodology :
Surface Functionalization : Immobilize the compound on microfluidic chips or resins via amine-boronate chemistry .
Binding Studies : Use surface plasmon resonance (SPR) to quantify affinity (e.g., KD values) for glycoproteins like IgG .
Elution : Release captured glycoproteins using competitive diols (e.g., sorbitol) at low pH .
Q. What computational tools assist in selecting this boronic acid for drug synthesis?
- Boronic Acid Navigator : A web tool (https://bit.ly/boronics ) filters boronic acids by molecular descriptors (e.g., logP, polar surface area) to prioritize candidates for specific targets .
- QSAR Modeling : Correlate the compound’s electronic properties (e.g., boron hybridization) with reaction efficiency in automated workflows .
Data Contradiction Analysis
Q. How to address conflicting solubility or stability data in different studies?
- Root Causes : Variations in solvent purity, pH, or temperature during measurements.
- Resolution :
Standardized Protocols : Use USP-grade solvents and controlled conditions (e.g., 25°C, pH 6.5 buffer) for reproducibility .
Orthogonal Techniques : Validate solubility via HPLC (e.g., retention time shifts) and thermogravimetric analysis (TGA) for stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
